2-Hydroxy Nevirapine 2-O-β-D-Glucuronide
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Overview
Description
2-Hydroxy Nevirapine 2-O-β-D-Glucuronide is a metabolite of Nevirapine, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. This compound is the O-glucuronide derivative of 2-Hydroxy Nevirapine and is primarily used in research settings to study drug metabolism and pharmacokinetics .
Preparation Methods
The synthesis of 2-Hydroxy Nevirapine 2-O-β-D-Glucuronide involves the glucuronidation of 2-Hydroxy Nevirapine. This reaction typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases catalyze the transfer of glucuronic acid to 2-Hydroxy Nevirapine.
Chemical Reactions Analysis
2-Hydroxy Nevirapine 2-O-β-D-Glucuronide can undergo various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups under certain conditions.
Common reagents used in these reactions include oxidizing agents like Frémy’s salt and enzymes such as myeloperoxidase and tyrosinase . Major products formed from these reactions include quinoid derivatives and covalent adducts with amino acids .
Scientific Research Applications
2-Hydroxy Nevirapine 2-O-β-D-Glucuronide is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways and chemical properties of Nevirapine and its derivatives.
Biology: Investigating the biological effects and interactions of Nevirapine metabolites.
Medicine: Understanding the pharmacokinetics and potential toxicities of Nevirapine, especially in the context of HIV treatment
Industry: Used as a reference substance for drug impurities and reagents.
Mechanism of Action
The primary mechanism of action of 2-Hydroxy Nevirapine 2-O-β-D-Glucuronide involves its role as a metabolite of Nevirapine. Nevirapine inhibits HIV-1 reverse transcriptase, preventing the replication of the virus. The glucuronidation of 2-Hydroxy Nevirapine facilitates its excretion from the body, thereby reducing its potential toxicity .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy Nevirapine 2-O-β-D-Glucuronide include other glucuronide derivatives of Nevirapine, such as 3-Hydroxy Nevirapine 2-O-β-D-Glucuronide. These compounds share similar metabolic pathways but may differ in their specific biological activities and toxicities . The uniqueness of this compound lies in its specific glucuronidation pattern and its role in the detoxification and excretion of Nevirapine .
Properties
CAS No. |
245500-91-8 |
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Molecular Formula |
C₂₁H₂₂N₄O₈ |
Molecular Weight |
458.42 |
Synonyms |
11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-2-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
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